4-{[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile
Description
4-{[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile is a synthetic purine derivative featuring a piperazine linker substituted with a methylpurine moiety and a benzonitrile group. The compound’s structure combines a purine core (a bicyclic heterocycle critical in nucleotide biochemistry) with a piperazine ring, which enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
4-[[4-(9-methylpurin-6-yl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7/c1-23-13-22-16-17(23)20-12-21-18(16)25-8-6-24(7-9-25)11-15-4-2-14(10-19)3-5-15/h2-5,12-13H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKSTILLXCLCHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution at Purine C6
The purine core is functionalized at position 6 through displacement of a leaving group (e.g., chlorine) with piperazine:
Procedure :
-
6-Chloro-9-methylpurine (1.0 equiv) and piperazine (1.2 equiv) are refluxed in dimethyl sulfoxide (DMSO) at 110°C for 12–18 hours.
-
The reaction mixture is cooled, diluted with ice water, and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated.
-
Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) yields 4-(9-methyl-9H-purin-6-yl)piperazine as a white solid (Yield: 68–72%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 110°C |
| Solvent | DMSO |
| Yield | 68–72% |
| Purity (HPLC) | >95% |
Alternative Synthetic Pathways
Reductive Amination Approach
An alternative route employs reductive amination between 4-(9-methyl-9H-purin-6-yl)piperazine and 4-cyanobenzaldehyde :
Procedure :
-
React 4-cyanobenzaldehyde (1.1 equiv) with the piperazine derivative in methanol.
-
Add sodium cyanoborohydride (1.5 equiv) and stir at room temperature for 24 hours.
-
Isolate the product via filtration and recrystallize from ethanol (Yield: 55–60%).
Comparison :
| Parameter | Alkylation Method | Reductive Amination |
|---|---|---|
| Yield | 60–65% | 55–60% |
| Purity | >95% | 90–93% |
| Side Products | Minimal | Imine intermediates |
Critical Analytical Characterization
Post-synthesis validation ensures structural fidelity:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (s, 1H, purine H8), 7.85 (d, J = 8.0 Hz, 2H, benzonitrile ArH), 7.60 (d, J = 8.0 Hz, 2H, benzonitrile ArH), 4.10 (s, 2H, CH₂), 3.85–3.70 (m, 8H, piperazine), 3.30 (s, 3H, NCH₃).
-
¹³C NMR : 158.9 (C=N), 151.2 (purine C2), 134.5 (benzonitrile C1), 122.0 (CN), 53.8 (piperazine CH₂), 40.1 (NCH₃).
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
Process Optimization
-
Catalyst Screening : Palladium catalysts improve coupling efficiency in purine functionalization.
-
Solvent Recycling : DMF recovery systems reduce environmental impact.
-
Cost Analysis : Raw material costs dominate (∼70%), with piperazine and purine derivatives as major contributors.
Challenges and Mitigation Strategies
Regioselectivity in Purine Substitution
Competing reactions at purine N7/N9 positions are mitigated by:
Byproduct Formation During Alkylation
-
Dual Alkylation : Controlled stoichiometry (1:1.1 ratio) limits bis-alkylated products.
-
Purification : Gradient elution in chromatography separates mono- and bis-alkylated species.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Amino derivatives of the benzonitrile group.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-{[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile is primarily investigated for its potential therapeutic effects. Key areas of research include:
- Anticancer Activity : The compound is being studied for its ability to inhibit cancer cell proliferation. Its mechanism may involve the modulation of specific kinases or interaction with DNA, thereby affecting cellular processes related to growth and replication.
- Antiviral Properties : Research indicates that derivatives of this compound may exhibit activity against viral infections by mimicking natural substrates in viral replication pathways.
Biochemical Research
The compound serves as a valuable tool in biochemical research due to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : Studies suggest that it can inhibit specific enzymes involved in nucleotide metabolism, which could be beneficial in targeting certain diseases.
- Receptor Binding Studies : The piperazine component allows for interactions with neurotransmitter receptors, making it a candidate for neuropharmacological studies.
Synthetic Chemistry
In synthetic chemistry, this compound acts as a building block for more complex molecules:
- Synthesis of New Compounds : It can be utilized in the synthesis of novel pharmaceutical agents or materials with specific properties, enhancing the development of targeted therapies.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key kinases involved in cell cycle regulation, leading to apoptosis in treated cells.
Case Study 2: Antiviral Mechanism
Research published in Antiviral Research highlighted the compound's effectiveness against specific viral strains. The study showed that it interfered with viral RNA synthesis, suggesting its potential as an antiviral agent. Further investigations are ongoing to explore its efficacy in clinical settings.
Mechanism of Action
The mechanism of action of 4-{[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The purine moiety can mimic nucleotides, allowing the compound to interfere with nucleic acid metabolism or signaling pathways. The piperazine ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
The compound belongs to a broader class of 6-piperazin-1-yl-purines, which exhibit structural diversity primarily in substituents on the purine core, piperazine linker, and aromatic/alkyl side chains. Below is a detailed comparison with key analogs:
Structural Modifications and Physicochemical Properties
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., trifluoroacetyl in 30 ) reduce synthetic yields (21% vs. 78% for acetylated analog 29 ), likely due to steric or electronic challenges during coupling reactions .
- Thermal Stability : Sulfonyl-substituted analogs (15 , 17–19 ) exhibit higher melting points (>180°C) compared to acylated derivatives (29–35 , 114–195°C), suggesting enhanced crystallinity from polar sulfonyl groups .
- Purity : Most analogs achieve >95% HPLC purity, indicating robust purification protocols for this class .
Pharmacological and Binding Properties
While pharmacological data for the target compound are unavailable, insights can be extrapolated from analogs:
- Cannabidiol Mimicry: Analogs with dichlorophenyl substituents (e.g., 29, 35) show affinity for cannabinoid receptors, attributed to hydrophobic interactions with the chlorinated aromatic system .
- Kinase Inhibition : Piperazine-linked purines (e.g., 36 ) demonstrate kinase inhibitory activity, where the benzonitrile group in the target compound may enhance binding via dipole interactions with ATP-binding pockets .
- Metabolic Stability : Acylated piperazines (e.g., 29–35 ) are prone to enzymatic hydrolysis, whereas sulfonyl derivatives (e.g., 15–19 ) exhibit prolonged half-lives due to resistance to metabolic cleavage .
Unique Features of the Target Compound
- Benzonitrile vs. Chlorophenyl: Unlike dichlorophenyl-substituted analogs, the benzonitrile group in the target compound may reduce lipophilicity (calculated logP ~2.5 vs.
- Methylpurine vs. Unsubstituted Purine : The 9-methyl group on the purine core could hinder enzymatic deamination, a common metabolic pathway for unsubstituted purines .
Biological Activity
The compound 4-{[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and possible therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of 318.36 g/mol. The compound features a piperazine ring, a methylated purine moiety, and a benzonitrile group, contributing to its unique pharmacological properties.
Synthesis Methodology
The synthesis typically involves several key steps:
- Formation of the Purine Derivative : Starting from purine, methylation is performed using methyl iodide in the presence of a base like potassium carbonate.
- Piperazine Ring Formation : The methylated purine is reacted with piperazine under reflux conditions to form the piperazine-purine intermediate.
- Benzonitrile Attachment : Finally, the benzonitrile moiety is introduced through nucleophilic substitution reactions.
Antiviral Activity
Research has shown that derivatives similar to this compound exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). A study indicated that certain analogs demonstrated high potency in inhibiting viral entry at low nanomolar concentrations, suggesting a potential mechanism of action through interaction with viral proteins such as E1 .
Antitumor Activity
The compound's structure suggests potential antitumor activity. Similar compounds have been evaluated for their ability to inhibit specific enzymes involved in cell proliferation. For instance, derivatives containing piperazine have shown promising results in inhibiting tumor growth in various cancer models .
Case Study 1: Antiviral Evaluation
In a study focusing on the antiviral activity of piperazine derivatives, compounds structurally related to this compound were tested against HCV. The results indicated that these compounds effectively inhibited viral replication and entry stages, highlighting their potential as therapeutic agents against viral infections .
Case Study 2: Antitumor Properties
Another investigation assessed the antitumor effects of various piperazine-based compounds. Results showed that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the piperazine ring can enhance biological activity. The study concluded that further exploration of these derivatives could lead to the development of new anticancer therapies .
Comparative Analysis
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Purification Method |
|---|---|---|---|
| Coupling | DMF, K₂CO₃, 80°C | 39–74% | Column chromatography, HPLC |
| Ammoxidation | NH₃, O₂, catalyst | Variable | Distillation |
Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
- ¹H/¹³C NMR : Assign peaks for the benzonitrile (δ ~7.6 ppm for aromatic protons) and purine-piperazine moieties (δ 3.2–4.0 ppm for piperazine methylene groups) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 523.5 [M+1] for analogous compounds) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) and monitor degradation .
Q. Table 2: Key Analytical Parameters
| Method | Parameters | Target Criteria |
|---|---|---|
| HPLC | C18 column, acetonitrile/water gradient | Retention time ±0.2 min, peak area ≥99% |
| NMR | DMSO-d6, 400 MHz | Resolution of aromatic and aliphatic protons |
Advanced: How can researchers design experiments to analyze the compound’s stability under varying pH and light conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Photostability : Expose solid and solution forms to UV (365 nm) and visible light. Assess decomposition rates and radical formation via ESR spectroscopy .
- Key Metrics : Half-life (t₁/₂), degradation pathways (hydrolysis, oxidation), and structural alterations (e.g., nitrile group conversion) .
Advanced: What strategies are recommended to investigate the compound’s interactions with biological targets?
Methodological Answer:
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (KD) for receptors/enzymes. For purine analogs, screen against adenosine receptors .
- Enzyme Inhibition : Conduct kinetic assays (e.g., IC₅₀ determination) with purified enzymes. Validate selectivity via counter-screens against related targets .
- Cellular Uptake : Radiolabel the compound (³H/¹⁴C) and quantify intracellular accumulation in model cell lines .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact ().
- Ventilation : Use fume hoods to prevent inhalation of dust/volatiles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can structural contradictions in crystallographic data be resolved?
Methodological Answer:
- X-ray Crystallography : Resolve piperazine conformation (chair vs. boat) and intermolecular interactions (van der Waals, hydrogen bonds) .
- DFT Calculations : Compare experimental and computed bond lengths/angles to validate stereochemistry .
- Cross-Validation : Use powder XRD to confirm phase purity and rule out polymorphic variations .
Advanced: How can researchers resolve contradictions in biological activity data across assay systems?
Methodological Answer:
- Assay Validation : Compare results from SPR (binding affinity), cellular assays (functional activity), and in vivo models (efficacy).
- Control Compounds : Include reference ligands (e.g., known receptor agonists/antagonists) to calibrate systems .
- Statistical Analysis : Apply Bland-Altman plots to assess inter-assay variability .
Basic: What steps are critical for validating identity and purity before biological testing?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
